molecular formula C16H14F3N5O3S B2466328 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797977-32-2

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Katalognummer: B2466328
CAS-Nummer: 1797977-32-2
Molekulargewicht: 413.38
InChI-Schlüssel: TYWOIPVIHDABRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrimidine and Imidazole Rings : These heterocyclic systems contribute to the compound's pharmacological properties.
  • Trifluoromethoxy Group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Sulfonamide Functionality : Known for its role in various biological activities, including antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrimidine and imidazole have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Example AMCF-7 (Breast)15.1PI3K/mTOR inhibition
Example BHCT116 (Colon)21.5DNA synthesis inhibition

Studies have demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines, potentially through pathways involving carbonic anhydrase and histone deacetylases .

Antimicrobial Activity

The compound's sulfonamide component suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus8Moderate
Escherichia coli16Weak

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A series of in vitro tests were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and HCT116. Results indicated a dose-dependent response, with significant reductions in cell viability at concentrations as low as 15 μM.
  • Mechanistic Insights :
    • The compound was found to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry assays and Western blot analysis of apoptotic markers .
  • Animal Models :
    • In vivo studies using xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups, highlighting its potential as an effective anticancer therapy.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of sulfonamides have been synthesized and evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of imidazole and pyrimidine rings enhances the compound's affinity for target proteins associated with cancer pathways, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial proliferation. The unique structural motifs present in N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide contribute to its efficacy against resistant strains of bacteria .

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of the compound, focusing on modifications to enhance biological activity. These derivatives were subjected to in vitro testing against cancer cell lines and bacterial strains. Results indicated that certain modifications significantly improved potency, suggesting a structure-activity relationship that can guide future drug design efforts .

In Vivo Studies

In vivo studies using animal models demonstrated the therapeutic potential of the compound in reducing tumor size and improving survival rates in treated subjects compared to controls. These findings underscore the necessity for further clinical investigations to establish efficacy and safety profiles .

Eigenschaften

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-2-4-13(5-3-12)28(25,26)23-9-11-24-10-8-22-15(24)14-20-6-1-7-21-14/h1-8,10,23H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWOIPVIHDABRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.